N-(3-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride
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Overview
Description
N-(3-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide typically involves multi-step organic reactions. The starting materials might include 3-methoxyphenylamine, 4-pyridin-2-ylpiperazine, and propanoyl chloride. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This can occur at the aromatic ring or the piperazine moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic and heterocyclic structures allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide
- N-(3-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)butanamide
- N-(3-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pentanamide
Uniqueness
The uniqueness of N-(3-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
104373-74-2 |
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Molecular Formula |
C38H54Cl4N8O5 |
Molecular Weight |
844.7 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C19H24N4O2.4ClH.H2O/c2*1-25-17-6-4-5-16(15-17)21-19(24)8-10-22-11-13-23(14-12-22)18-7-2-3-9-20-18;;;;;/h2*2-7,9,15H,8,10-14H2,1H3,(H,21,24);4*1H;1H2 |
InChI Key |
LLHTVGDVXYFZBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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